2-chloro-5-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Description
Scientific Research Applications
Human Carbonic Anhydrase Inhibitors
A study explored the synthesis and structure-affinity relationship of chlorinated pyrrolidinone-bearing benzenesulfonamides for their binding affinity and selectivity against human carbonic anhydrases (CAs), particularly targeting cancer-related CA IX. These compounds, including derivatives related to 2-chloro-5-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide, demonstrated low nanomolar affinity against CA IX, suggesting potential for development as CA inhibitors with higher selectivity for particular CA isozymes (Balandis et al., 2020).
Enzyme Inhibition and Antioxidant Potential
Another study on sulfonamide hybrid Schiff bases of anthranilic acid synthesized novel Schiff bases, including derivatives of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, and evaluated their enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Some compounds demonstrated significant inhibition against these enzymes, along with notable antioxidant potential, indicating their therapeutic potential in relevant disorders (Kausar et al., 2019).
Anticancer Activity
Research on pyridazinone derivatives bearing the benzenesulfonamide moiety, similar in structure to the compound , showed that some derivatives had remarkable anticancer activity against various human cancer cell lines. This highlights the potential utility of such compounds in developing new anticancer agents (Rathish et al., 2012).
Properties
IUPAC Name |
2-chloro-5-nitro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O4S/c21-17-8-7-16(26(27)28)13-19(17)31(29,30)24-15-5-3-14(4-6-15)18-9-10-20(23-22-18)25-11-1-2-12-25/h3-10,13,24H,1-2,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKRTHSHHUBVMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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